molecular formula C7H6BrN3 B184045 5-bromo-1H-indazol-3-amine CAS No. 61272-71-7

5-bromo-1H-indazol-3-amine

Cat. No. B184045
Key on ui cas rn: 61272-71-7
M. Wt: 212.05 g/mol
InChI Key: OMPYFDJVSAMSMA-UHFFFAOYSA-N
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Patent
US07528132B2

Procedure details

To a solution of 5-bromo-2-fluorobenzonitrile (0.40 g, 2.0 mmol.) in ethanol (3 mL) was added hydrazine (0.64 g, 20 mmol.). The reaction mixture was heated in a microwave reactor at 140° C. for 20 minutes. Ethyl acetate (100 mL) was added. The organic layer was washed with water and brine. The organic layer was dried over sodium sulfate. The organic solvent was evaporated under reduced pressure to yield 3-amino-5-bromoindazole 165 (0.41 g, 1.93 mmol.). The crude product was used in the next step without further purification.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](F)=[C:6]([CH:9]=1)[C:7]#[N:8].[NH2:11][NH2:12].C(OCC)(=O)C>C(O)C>[NH2:8][C:7]1[C:6]2[C:5](=[CH:4][CH:3]=[C:2]([Br:1])[CH:9]=2)[NH:12][N:11]=1

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
BrC=1C=CC(=C(C#N)C1)F
Name
Quantity
0.64 g
Type
reactant
Smiles
NN
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NNC2=CC=C(C=C12)Br
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.93 mmol
AMOUNT: MASS 0.41 g
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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